tHGA

Description

Properties

CAS No. |

43230-43-9 |

|---|---|

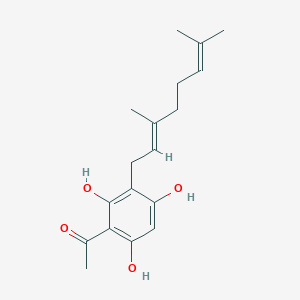

Molecular Formula |

C18H24O4 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]ethanone |

InChI |

InChI=1S/C18H24O4/c1-11(2)6-5-7-12(3)8-9-14-15(20)10-16(21)17(13(4)19)18(14)22/h6,8,10,20-22H,5,7,9H2,1-4H3/b12-8+ |

InChI Key |

RCOXTTLIGHDQHU-XYOKQWHBSA-N |

SMILES |

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C)O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)O)C(=O)C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

tHGA; t-HGA; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a bioactive phloroglucinol (B13840) compound, has emerged as a promising therapeutic agent with a spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural sources, synthesis, and detailed biological activities. The document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and biological evaluation, and visualizes its mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone, also known as this compound or 3-geranyl-2,4,6-trihydroxyacetophenone (3-GAP), is a natural product first identified in the medicinal plant Melicope ptelefolia.[1][2] Structurally, it features a phloroglucinol core substituted with an acyl group and a lipophilic geranyl group, which contributes to its biological efficacy.[1][2] Extensive research has demonstrated its potent anti-inflammatory, anti-allergic, anti-asthmatic, anti-cancer, and endothelial and epithelial barrier protective properties.[1][2] This document aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C18H24O4 | [3] |

| Molecular Weight | 304.4 g/mol | [3] |

| Appearance | Light yellow powder | [4][5] |

| Melting Point | 128–130 °C | [4][5] |

| Purity | >99% | [5] |

| Spectroscopic Data | ¹H NMR (CD₃OD), δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH) | [5] |

| IR (KBr) νmax 3405 and 1627 cm⁻¹ | [5] | |

| EIMS m/z (%) [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100) | [5] |

Natural Sources and Synthesis

Natural Occurrence

This compound was originally isolated from the young leaves of Melicope ptelefolia Champ Ex. Benth (Rutaceae), a medicinal plant commonly known as "tenggek burung".[1][4] It was the first geranyl acetophenone reported in the Rutaceae family.[1][2]

Chemical Synthesis

Due to its therapeutic potential, a synthetic route for this compound has been established, enabling further pharmacological investigation.[6]

Experimental Protocol: Synthesis of this compound [4][5]

-

Reaction Setup: A mixture of phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol) is prepared in dry acetone (B3395972) (3.5 mL).

-

Reflux: The well-stirred mixture is refluxed for 6 hours.

-

Filtration and Evaporation: The reaction mixture is filtered and then evaporated under reduced pressure to yield an oily orange residue.

-

Purification: The residue is purified by flash column chromatography on silica (B1680970) gel (petroleum ether:EtOAc, 10:1) to afford this compound as a light yellow powder.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and barrier-protective effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It inhibits key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX), thereby reducing the production of inflammatory mediators like cysteinyl leukotrienes and prostaglandins.[1][2]

In a lipopolysaccharide (LPS)-induced endotoxemia mouse model, this compound was found to suppress vascular leakage and leukocyte infiltration.[4][7] However, it did not significantly reduce the overproduction of TNF-α, a key inflammatory cytokine, which may explain its inability to prevent lethality in this model.[4]

Endothelial and Epithelial Barrier Protective Activity

This compound has demonstrated a protective effect on endothelial and epithelial barriers. In human umbilical vein endothelial cells (HUVECs), this compound was shown to inhibit monocyte adhesion and transmigration across the endothelial barrier by downregulating the expression of cell adhesion molecules (CAMs).[1][2] This finding was corroborated in vivo, where this compound significantly inhibited leukocyte transmigration across the vascular wall in LPS-induced endotoxemic mice.[1][2]

Anti-allergic and Anti-asthmatic Activities

The anti-allergic properties of this compound are attributed to its ability to stabilize mast cells.[6] It inhibits the release of pre-formed mediators such as histamine (B1213489) and β-hexosaminidase, as well as de novo synthesized mediators like interleukin-4, TNF-α, prostaglandin (B15479496) D2, and leukotriene C4 from IgE-sensitized mast cells.[8] This mast cell stabilizing effect contributes to its potential as a treatment for allergic diseases.[8] Furthermore, this compound has been shown to suppress chronic allergic airway inflammation in ovalbumin-sensitized mice, highlighting its anti-asthmatic potential.[4]

Quantitative Data on Biological Efficacy

The biological efficacy of this compound has been quantified in various in vivo and in vitro models.

| Assay | Model | Treatment/Dose | Result | Reference |

| Vascular Permeability | LPS-induced endotoxemic mice | 2, 20, 100 mg/kg this compound | Inhibition of 48%, 85%, and 86% respectively; IC₅₀ = 3.964 mg/kg | [7] |

| Leukocyte Infiltration | LPS-induced endotoxemic mice | 20, 100 mg/kg this compound | Inhibition of 73% and 81% respectively; IC₅₀ = 17.56 mg/kg | [4][7] |

| Atopic Dermatitis (Oral) | DNCB-induced mice | 20, 40, 80 mg/kg this compound | Significant improvement in scratching, epidermal thickness, and inflammation | [9] |

| Atopic Dermatitis (Topical) | DNCB-induced mice | 0.2%, 1%, 5% this compound | Significant improvement in scratching, epidermal thickness, and inflammation | [9] |

| Lipoxygenase Inhibition | Soybean 15-LOX | This compound | IC₅₀ = 20 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are outlines of key experimental protocols used in the study of this compound.

Evans Blue Permeability Assay[4]

This assay is performed to assess vascular permeability in vivo.

-

Animal Model: BALB/c mice are used.

-

Treatment: Mice are pre-treated intraperitoneally with this compound (e.g., 2, 20, and 100 mg/kg) for 1 hour.

-

Induction: Endotoxemia is induced by intraperitoneal injection of LPS (e.g., 15 mg/kg) for 6 hours.

-

Dye Injection: Evans blue dye is injected intravenously.

-

Perfusion and Extraction: After a defined period, the mice are perfused, and the extravasated dye in tissues (e.g., lung) is extracted.

-

Quantification: The amount of extracted dye is quantified spectrophotometrically to determine the extent of vascular leakage.

Leukocyte Transmigration Assay[4]

This assay measures the infiltration of leukocytes into the peritoneal cavity.

-

Animal Model and Treatment: Similar to the permeability assay, BALB/c mice are pre-treated with this compound followed by LPS induction.

-

Peritoneal Lavage: The peritoneal cavity is washed with PBS to collect the infiltrated leukocytes.

-

Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is counted using a hemocytometer.

-

Analysis: The reduction in the number of migrated leukocytes in the this compound-treated groups is compared to the LPS control group.

References

- 1. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]

- 3. 2,4,6-Trihydroxy-3-Geranylacetophenone | C18H24O4 | CID 11808877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of 2,4,6-trihydroxy-3-geranyl acetophenone [bio-protocol.org]

- 6. psasir.upm.edu.my [psasir.upm.edu.my]

- 7. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA), a bioactive phloroglucinol compound, has emerged as a promising therapeutic agent with a spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural sources, synthesis, and detailed biological activities. The document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and biological evaluation, and visualizes its mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone, also known as this compound or 3-geranyl-2,4,6-trihydroxyacetophenone (3-GAP), is a natural product first identified in the medicinal plant Melicope ptelefolia.[1][2] Structurally, it features a phloroglucinol core substituted with an acyl group and a lipophilic geranyl group, which contributes to its biological efficacy.[1][2] Extensive research has demonstrated its potent anti-inflammatory, anti-allergic, anti-asthmatic, anti-cancer, and endothelial and epithelial barrier protective properties.[1][2] This document aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C18H24O4 | [3] |

| Molecular Weight | 304.4 g/mol | [3] |

| Appearance | Light yellow powder | [4][5] |

| Melting Point | 128–130 °C | [4][5] |

| Purity | >99% | [5] |

| Spectroscopic Data | ¹H NMR (CD₃OD), δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH) | [5] |

| IR (KBr) νmax 3405 and 1627 cm⁻¹ | [5] | |

| EIMS m/z (%) [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100) | [5] |

Natural Sources and Synthesis

Natural Occurrence

This compound was originally isolated from the young leaves of Melicope ptelefolia Champ Ex. Benth (Rutaceae), a medicinal plant commonly known as "tenggek burung".[1][4] It was the first geranyl acetophenone reported in the Rutaceae family.[1][2]

Chemical Synthesis

Due to its therapeutic potential, a synthetic route for this compound has been established, enabling further pharmacological investigation.[6]

Experimental Protocol: Synthesis of this compound [4][5]

-

Reaction Setup: A mixture of phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol) is prepared in dry acetone (3.5 mL).

-

Reflux: The well-stirred mixture is refluxed for 6 hours.

-

Filtration and Evaporation: The reaction mixture is filtered and then evaporated under reduced pressure to yield an oily orange residue.

-

Purification: The residue is purified by flash column chromatography on silica gel (petroleum ether:EtOAc, 10:1) to afford this compound as a light yellow powder.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and barrier-protective effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It inhibits key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX), thereby reducing the production of inflammatory mediators like cysteinyl leukotrienes and prostaglandins.[1][2]

In a lipopolysaccharide (LPS)-induced endotoxemia mouse model, this compound was found to suppress vascular leakage and leukocyte infiltration.[4][7] However, it did not significantly reduce the overproduction of TNF-α, a key inflammatory cytokine, which may explain its inability to prevent lethality in this model.[4]

Endothelial and Epithelial Barrier Protective Activity

This compound has demonstrated a protective effect on endothelial and epithelial barriers. In human umbilical vein endothelial cells (HUVECs), this compound was shown to inhibit monocyte adhesion and transmigration across the endothelial barrier by downregulating the expression of cell adhesion molecules (CAMs).[1][2] This finding was corroborated in vivo, where this compound significantly inhibited leukocyte transmigration across the vascular wall in LPS-induced endotoxemic mice.[1][2]

Anti-allergic and Anti-asthmatic Activities

The anti-allergic properties of this compound are attributed to its ability to stabilize mast cells.[6] It inhibits the release of pre-formed mediators such as histamine and β-hexosaminidase, as well as de novo synthesized mediators like interleukin-4, TNF-α, prostaglandin D2, and leukotriene C4 from IgE-sensitized mast cells.[8] This mast cell stabilizing effect contributes to its potential as a treatment for allergic diseases.[8] Furthermore, this compound has been shown to suppress chronic allergic airway inflammation in ovalbumin-sensitized mice, highlighting its anti-asthmatic potential.[4]

Quantitative Data on Biological Efficacy

The biological efficacy of this compound has been quantified in various in vivo and in vitro models.

| Assay | Model | Treatment/Dose | Result | Reference |

| Vascular Permeability | LPS-induced endotoxemic mice | 2, 20, 100 mg/kg this compound | Inhibition of 48%, 85%, and 86% respectively; IC₅₀ = 3.964 mg/kg | [7] |

| Leukocyte Infiltration | LPS-induced endotoxemic mice | 20, 100 mg/kg this compound | Inhibition of 73% and 81% respectively; IC₅₀ = 17.56 mg/kg | [4][7] |

| Atopic Dermatitis (Oral) | DNCB-induced mice | 20, 40, 80 mg/kg this compound | Significant improvement in scratching, epidermal thickness, and inflammation | [9] |

| Atopic Dermatitis (Topical) | DNCB-induced mice | 0.2%, 1%, 5% this compound | Significant improvement in scratching, epidermal thickness, and inflammation | [9] |

| Lipoxygenase Inhibition | Soybean 15-LOX | This compound | IC₅₀ = 20 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are outlines of key experimental protocols used in the study of this compound.

Evans Blue Permeability Assay[4]

This assay is performed to assess vascular permeability in vivo.

-

Animal Model: BALB/c mice are used.

-

Treatment: Mice are pre-treated intraperitoneally with this compound (e.g., 2, 20, and 100 mg/kg) for 1 hour.

-

Induction: Endotoxemia is induced by intraperitoneal injection of LPS (e.g., 15 mg/kg) for 6 hours.

-

Dye Injection: Evans blue dye is injected intravenously.

-

Perfusion and Extraction: After a defined period, the mice are perfused, and the extravasated dye in tissues (e.g., lung) is extracted.

-

Quantification: The amount of extracted dye is quantified spectrophotometrically to determine the extent of vascular leakage.

Leukocyte Transmigration Assay[4]

This assay measures the infiltration of leukocytes into the peritoneal cavity.

-

Animal Model and Treatment: Similar to the permeability assay, BALB/c mice are pre-treated with this compound followed by LPS induction.

-

Peritoneal Lavage: The peritoneal cavity is washed with PBS to collect the infiltrated leukocytes.

-

Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is counted using a hemocytometer.

-

Analysis: The reduction in the number of migrated leukocytes in the this compound-treated groups is compared to the LPS control group.

References

- 1. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]

- 3. 2,4,6-Trihydroxy-3-Geranylacetophenone | C18H24O4 | CID 11808877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of 2,4,6-trihydroxy-3-geranyl acetophenone [bio-protocol.org]

- 6. psasir.upm.edu.my [psasir.upm.edu.my]

- 7. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of tHGA (2,4,6-Trihydroxy-3-geranyl acetophenone)

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA) is a bioactive acylphloroglucinol compound first isolated from the medicinal plant Melicope pteleifolia (Champ. ex Benth.) T.G. Hartley, a member of the Rutaceae family.[1][2] Native to Southeast Asia, this plant is traditionally used to treat a variety of ailments, including skin diseases, wounds, and fever.[2] Bioactivity screening and subsequent chemical investigation of the plant's constituents led to the identification of this compound as a principal active component.

The compound has garnered significant scientific interest due to its diverse pharmacological properties, which include potent anti-inflammatory, anti-allergic, anti-asthmatic, and endothelial barrier-protective activities.[1] Its mechanism of action often involves the modulation of key inflammatory signaling pathways, making it a promising candidate for further investigation and development as a therapeutic agent. This guide provides a comprehensive overview of the discovery and isolation of this compound, its quantitative bioactivity, underlying mechanisms of action, and key experimental protocols for its study.

Discovery and Isolation

Discovery Narrative

The therapeutic potential of this compound was first systematically uncovered through a bioassay-guided fractionation of a methanolic extract from the young leaves of Melicope pteleifolia.[1][2] Initial studies aimed to identify the active principles responsible for the plant's traditional anti-inflammatory uses. Researchers found that specific fractions of the extract potently inhibited key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[1][2][3] This targeted approach led to the isolation and structural elucidation of this compound as the primary anti-inflammatory agent in the extract.[3]

Isolation and Purification Workflow

The isolation of this compound from its natural source follows a standard phytochemical workflow involving extraction, fractionation, and purification, guided by continuous bioactivity monitoring. The compound can also be produced synthetically.[3][4]

Caption: General workflow for the bioassay-guided isolation of this compound.

Experimental Protocol: Isolation and Purification

-

Plant Material Preparation : Young leaves of Melicope pteleifolia are collected, air-dried, and ground into a fine powder.

-

Extraction : The powdered leaf material is exhaustively extracted with methanol (B129727) at room temperature. The resulting solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

-

Bioassay-Guided Fractionation : The crude extract is subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

-

Activity Screening : Each collected fraction is tested for its inhibitory activity against target enzymes, such as soybean 15-lipoxygenase or human 5-lipoxygenase.

-

Purification of Active Fractions : Fractions exhibiting the highest inhibitory activity are pooled and subjected to further purification steps, typically involving preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Characterization and Purity Assessment : The final purified compound is structurally characterized using spectroscopic methods (NMR, MS). Purity is confirmed by analytical HPLC and quantitative NMR (qNMR), with purities of over 98% being achievable.[4]

Quantitative Bioactivity and Pharmacokinetic Data

The biological activity of this compound has been quantified in various assays. The tables below summarize key data points for researchers.

Table 1: Enzyme Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ Value (µM) | Comments | Reference |

|---|---|---|---|

| Human 5-Lipoxygenase (5-LOX) | 0.42 | Potent inhibition, comparable to the standard inhibitor NDGA. | [3][5] |

| Cyclooxygenase-2 (COX-2) | 0.4 | Demonstrates dual inhibitory action. | [5] |

| Soybean 15-Lipoxygenase (15-LOX) | 23.6 | Moderate inhibition. |[5] |

Table 2: Pharmacokinetic and Formulation Data for this compound

| Parameter | Value / Result | Species | Reference |

|---|---|---|---|

| Oral Bioavailability | Not high | Rat | |

| Liposomal Formulation | Encapsulation Efficiency: 90.4% | In vitro | [4] |

| Liposome Stability | Stable for at least 4 weeks at 4°C | In vitro | [4] |

| Particle Size (Liposome) | 250.8 nm (Homogenous) | In vitro |[4] |

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple cellular signaling pathways. Key mechanisms are detailed below.

Endothelial Barrier Protection

In inflammatory conditions such as sepsis, lipopolysaccharide (LPS) can induce endothelial hyperpermeability, leading to vascular leakage. This compound has been shown to protect the integrity of the endothelial barrier. It acts by inhibiting the GEF-H1/RhoA/ROCK signaling pathway. This inhibition prevents the downstream phosphorylation of key signaling molecules (MLC, NF-κB, p38 MAPK, ERK MAPK), thereby attenuating cytoskeletal rearrangement and preserving the localization and expression of critical junctional proteins like ZO-1, occludin, and VE-cadherin.

References

- 1. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]

- 2. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Characterization of tHGA (2,4,6-Trihydroxy-3-geranyl acetophenone)

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA) is a bioactive acylphloroglucinol compound first isolated from the medicinal plant Melicope pteleifolia (Champ. ex Benth.) T.G. Hartley, a member of the Rutaceae family.[1][2] Native to Southeast Asia, this plant is traditionally used to treat a variety of ailments, including skin diseases, wounds, and fever.[2] Bioactivity screening and subsequent chemical investigation of the plant's constituents led to the identification of this compound as a principal active component.

The compound has garnered significant scientific interest due to its diverse pharmacological properties, which include potent anti-inflammatory, anti-allergic, anti-asthmatic, and endothelial barrier-protective activities.[1] Its mechanism of action often involves the modulation of key inflammatory signaling pathways, making it a promising candidate for further investigation and development as a therapeutic agent. This guide provides a comprehensive overview of the discovery and isolation of this compound, its quantitative bioactivity, underlying mechanisms of action, and key experimental protocols for its study.

Discovery and Isolation

Discovery Narrative

The therapeutic potential of this compound was first systematically uncovered through a bioassay-guided fractionation of a methanolic extract from the young leaves of Melicope pteleifolia.[1][2] Initial studies aimed to identify the active principles responsible for the plant's traditional anti-inflammatory uses. Researchers found that specific fractions of the extract potently inhibited key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[1][2][3] This targeted approach led to the isolation and structural elucidation of this compound as the primary anti-inflammatory agent in the extract.[3]

Isolation and Purification Workflow

The isolation of this compound from its natural source follows a standard phytochemical workflow involving extraction, fractionation, and purification, guided by continuous bioactivity monitoring. The compound can also be produced synthetically.[3][4]

Caption: General workflow for the bioassay-guided isolation of this compound.

Experimental Protocol: Isolation and Purification

-

Plant Material Preparation : Young leaves of Melicope pteleifolia are collected, air-dried, and ground into a fine powder.

-

Extraction : The powdered leaf material is exhaustively extracted with methanol at room temperature. The resulting solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

-

Bioassay-Guided Fractionation : The crude extract is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

-

Activity Screening : Each collected fraction is tested for its inhibitory activity against target enzymes, such as soybean 15-lipoxygenase or human 5-lipoxygenase.

-

Purification of Active Fractions : Fractions exhibiting the highest inhibitory activity are pooled and subjected to further purification steps, typically involving preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Characterization and Purity Assessment : The final purified compound is structurally characterized using spectroscopic methods (NMR, MS). Purity is confirmed by analytical HPLC and quantitative NMR (qNMR), with purities of over 98% being achievable.[4]

Quantitative Bioactivity and Pharmacokinetic Data

The biological activity of this compound has been quantified in various assays. The tables below summarize key data points for researchers.

Table 1: Enzyme Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ Value (µM) | Comments | Reference |

|---|---|---|---|

| Human 5-Lipoxygenase (5-LOX) | 0.42 | Potent inhibition, comparable to the standard inhibitor NDGA. | [3][5] |

| Cyclooxygenase-2 (COX-2) | 0.4 | Demonstrates dual inhibitory action. | [5] |

| Soybean 15-Lipoxygenase (15-LOX) | 23.6 | Moderate inhibition. |[5] |

Table 2: Pharmacokinetic and Formulation Data for this compound

| Parameter | Value / Result | Species | Reference |

|---|---|---|---|

| Oral Bioavailability | Not high | Rat | |

| Liposomal Formulation | Encapsulation Efficiency: 90.4% | In vitro | [4] |

| Liposome Stability | Stable for at least 4 weeks at 4°C | In vitro | [4] |

| Particle Size (Liposome) | 250.8 nm (Homogenous) | In vitro |[4] |

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple cellular signaling pathways. Key mechanisms are detailed below.

Endothelial Barrier Protection

In inflammatory conditions such as sepsis, lipopolysaccharide (LPS) can induce endothelial hyperpermeability, leading to vascular leakage. This compound has been shown to protect the integrity of the endothelial barrier. It acts by inhibiting the GEF-H1/RhoA/ROCK signaling pathway. This inhibition prevents the downstream phosphorylation of key signaling molecules (MLC, NF-κB, p38 MAPK, ERK MAPK), thereby attenuating cytoskeletal rearrangement and preserving the localization and expression of critical junctional proteins like ZO-1, occludin, and VE-cadherin.

References

- 1. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]

- 2. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

Bioactive Properties of Melicope pteleifolia Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicope pteleifolia, a plant traditionally used in Southeast Asian medicine, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the bioactive properties of its extracts, focusing on antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects. The document summarizes key quantitative data, details experimental methodologies for the cited bioassays, and presents visual representations of experimental workflows and implicated signaling pathways to facilitate further research and drug development endeavors. The information compiled herein is based on a comprehensive review of preclinical studies and aims to serve as a foundational resource for professionals in the field.

Introduction

Melicope pteleifolia (Champ. ex Benth.) T.G. Hartley, belonging to the Rutaceae family, has a history of use in traditional medicine for treating various ailments, including fever, inflammation, and infections.[1][2] Scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical profile that includes alkaloids, flavonoids, benzopyrans, and glycosides.[1][3] These compounds are believed to be responsible for the plant's observed bioactive properties. This guide synthesizes the current scientific literature on the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities of Melicope pteleifolia extracts, providing a technical overview for researchers.

Phytochemical Composition

A variety of phytochemicals have been identified in Melicope pteleifolia extracts, contributing to their biological activities. Preliminary phytochemical screening of ethanol (B145695), chloroform, and aqueous extracts of the leaves has confirmed the presence of reducing sugars, proteins, amino acids, phenols, tannins, flavonoids, alkaloids, and saponins.[4] More detailed analyses have led to the isolation and identification of specific compounds, including:

-

Flavonoids: Kaempferol neohesperidoside, isorhamnetin (B1672294) derivatives, quercetin, and quercitrin (B1678633) have been identified, which are known to contribute to anti-inflammatory and antioxidant effects.[1][5]

-

Alkaloids: Furoquinoline alkaloids and kokusaginine (B1673745) have been reported.[2][3]

-

Benzopyrans: These have been found to be major constituents in some studies.

-

Phloroacetophenone Derivatives: Several of these compounds have been isolated from the leaves.[6]

The specific composition of the extracts can vary depending on the solvent used for extraction, the part of the plant utilized, and the geographical origin of the plant material.

Bioactive Properties and Quantitative Data

Antioxidant Activity

Extracts of Melicope pteleifolia have demonstrated significant antioxidant potential through various in vitro assays. The antioxidant capacity is a key property that may underlie many of its other biological effects.

Table 1: Antioxidant Activity of Melicope pteleifolia Leaf Extracts [7][8]

| Extract | Assay | IC50 / EC50 (µg/mL) |

| Hexane (MP-HX) | DPPH Radical Scavenging | 327.40 ± 3.80 |

| ABTS Radical Scavenging | 267.73 ± 5.58 | |

| Cellular Antioxidant Activity (CAA) in Hs27 cells | 11.30 ± 0.68 (EC50) | |

| Ethyl Acetate (B1210297) (MP-EA) | Cellular Antioxidant Activity (CAA) in Hs27 cells | 37.32 ± 0.68 (EC50) |

Anti-inflammatory Activity

The anti-inflammatory properties of Melicope pteleifolia have been attributed to its ability to inhibit key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Compounds from Melicope pteleifolia [9]

| Compound | Assay | Cell Line | IC50 (µmol/L) |

| Isoleptonol | Nitric Oxide (NO) Production Inhibition | BV2 | 12.25 - 36.48 |

| Leptaones B-E | Nitric Oxide (NO) Production Inhibition | BV2 | 12.25 - 36.48 |

Cytotoxic Activity

Hexane and ethyl acetate extracts of Melicope pteleifolia have shown promising cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development.[7][10]

Table 3: Cytotoxic Activity of Melicope pteleifolia Leaf Extracts (IC50 in µg/mL) [7][10]

| Extract | HCT116 (Colon Cancer) | MDA-MB-231 (Breast Cancer) | HCC1937 (Breast Cancer) | HepG2 (Liver Cancer) |

| Hexane (MP-HX) | 58.04 ± 0.96 | 57.81 ± 3.49 | 94.80 ± 3.01 | 75.00 ± 2.50 |

| Ethyl Acetate (MP-EA) | 64.69 ± 0.72 | 97.09 ± 1.10 | 88.13 ± 2.12 | 131.00 ± 3.50 |

Antimicrobial Activity

Melicope pteleifolia extracts have demonstrated broad-spectrum antimicrobial activity against various pathogens.

Table 4: Antimicrobial Activity of Melicope pteleifolia Leaf and Fruit Extracts

| Extract/Essential Oil | Method | Microorganism | Inhibition Zone (mm) |

| Leaf Extract (100-500 mg/mL) | Agar (B569324) Diffusion | Aeromonas salmonicida | 13.5 - 14.8[11] |

| Edwarsiella tarda | 12.0 - 13.1[11] | ||

| Edwarsiella ictaluri | 13.9 - 15.8[11] | ||

| Aeromonas hydrophila | 13.5 - 14.1[11] | ||

| Pseudomonas aeruginosa | 13.1 - 14.0[11] | ||

| Fruit Essential Oil (100%) | Agar Well Diffusion | Streptococcus pyogenes | 24.33[12] |

| Escherichia coli | -[12] | ||

| Methanolic Leaf Extract (25-100% w/v) | Disk Diffusion | Staphylococcus aureus | Exhibited activity[13][14] |

| Pseudomonas aeruginosa | No activity[13][14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Preparation of Plant Extracts

Young leaves of Melicope pteleifolia are dried and powdered. The powder is then sequentially extracted with solvents of increasing polarity, such as hexane, ethyl acetate, methanol (B129727), and water.[7] The resulting extracts are filtered and concentrated under reduced pressure.

Antioxidant Assays

-

Prepare a 100 µM solution of DPPH in methanol and incubate in the dark for 30 minutes at room temperature.

-

Add 20 µL of the plant extract at various concentrations to 150 µL of the DPPH solution in a 96-well plate.

-

Incubate the mixture for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid, quercetin, catechin, and trolox (B1683679) can be used as positive controls.

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

-

Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 16 hours.

-

Dilute the ABTS•+ solution with absolute ethanol to an absorbance of approximately 0.7 at 734 nm.

-

Add 10 µL of the plant extract at various concentrations to 90 µL of the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after 30 minutes.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Prepare the FRAP reagent by mixing 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, 300 mM acetate buffer (pH 3.6), and 20 mM FeCl₃·6H₂O in a 1:10:1 (v/v/v) ratio.

-

Add 10 µL of the plant extract to 300 µL of the FRAP reagent.

-

Incubate the mixture for 4 hours at room temperature.

-

Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

-

A standard curve is generated using FeSO₄ solution. The antioxidant power is expressed as mmol Fe²⁺ per gram of dried extract.

Anti-inflammatory Assay

-

Seed BV2 cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compounds.

-

Induce inflammation by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

The absorbance is measured, and the percentage of NO inhibition is calculated to determine the IC50 value.

Cytotoxicity Assay

-

Seed cancer cells (e.g., HCT116, MDA-MB-231, HCC1937, HepG2) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the plant extracts and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to the untreated control, and the IC50 value is calculated.

Antimicrobial Assay

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

For the well diffusion method, create wells in the agar using a sterile cork borer and add a specific volume of the plant extract into each well.

-

For the disk diffusion method, impregnate sterile paper disks with the plant extract and place them on the agar surface.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition around the well or disk. The size of the zone indicates the antimicrobial activity.

Implicated Signaling Pathways

Apoptosis Induction in Cancer Cells

The cytotoxic effects of Melicope pteleifolia extracts are, in part, mediated by the induction of apoptosis.[7][10] Studies have shown that the extracts can induce caspase-dependent apoptotic cell death.[10] Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) leads to the activation of executioner caspases (e.g., caspase-3, caspase-7), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Anti-inflammatory Signaling

The anti-inflammatory activity of Melicope pteleifolia is associated with the modulation of inflammatory signaling pathways. For instance, compounds isolated from the plant have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[9] This inhibition is likely due to the downregulation of inducible nitric oxide synthase (iNOS). The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of iNOS expression and other pro-inflammatory genes. While not explicitly detailed for Melicope pteleifolia in the reviewed literature, it is a plausible target for its anti-inflammatory constituents.

Conclusion and Future Directions

Melicope pteleifolia extracts possess a remarkable spectrum of bioactive properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities. These effects are supported by a growing body of scientific evidence and are attributed to the plant's rich and diverse phytochemical composition. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on several key areas. The isolation and characterization of novel bioactive compounds from Melicope pteleifolia are crucial for identifying lead molecules for drug development. Further elucidation of the molecular mechanisms underlying the observed bioactivities, including detailed investigations into the modulation of specific signaling pathways, will provide a deeper understanding of the therapeutic potential of this plant. In vivo studies are also warranted to validate the in vitro findings and to assess the safety and efficacy of Melicope pteleifolia extracts and their isolated constituents in preclinical models of disease. Such endeavors will be instrumental in translating the traditional knowledge of this medicinal plant into evidence-based therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Melissa officinalis Regulates Lipopolysaccharide-Induced BV2 Microglial Activation via MAPK and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phytochemistry, pharmacology and applications of Melicope pteleifolia: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Constituents of Melicope ptelefolia | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Melicope ptelefolia leaf extracts exhibit antioxidant activity and exert anti-proliferative effect with apoptosis induction on four different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Melicope ptelefolia leaf extracts exhibit antioxidant activity and exert anti-proliferative effect with apoptosis induction on four different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jmp.ir [jmp.ir]

- 14. mdpi.com [mdpi.com]

Bioactive Properties of Melicope pteleifolia Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicope pteleifolia, a plant traditionally used in Southeast Asian medicine, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the bioactive properties of its extracts, focusing on antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects. The document summarizes key quantitative data, details experimental methodologies for the cited bioassays, and presents visual representations of experimental workflows and implicated signaling pathways to facilitate further research and drug development endeavors. The information compiled herein is based on a comprehensive review of preclinical studies and aims to serve as a foundational resource for professionals in the field.

Introduction

Melicope pteleifolia (Champ. ex Benth.) T.G. Hartley, belonging to the Rutaceae family, has a history of use in traditional medicine for treating various ailments, including fever, inflammation, and infections.[1][2] Scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical profile that includes alkaloids, flavonoids, benzopyrans, and glycosides.[1][3] These compounds are believed to be responsible for the plant's observed bioactive properties. This guide synthesizes the current scientific literature on the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities of Melicope pteleifolia extracts, providing a technical overview for researchers.

Phytochemical Composition

A variety of phytochemicals have been identified in Melicope pteleifolia extracts, contributing to their biological activities. Preliminary phytochemical screening of ethanol, chloroform, and aqueous extracts of the leaves has confirmed the presence of reducing sugars, proteins, amino acids, phenols, tannins, flavonoids, alkaloids, and saponins.[4] More detailed analyses have led to the isolation and identification of specific compounds, including:

-

Flavonoids: Kaempferol neohesperidoside, isorhamnetin derivatives, quercetin, and quercitrin have been identified, which are known to contribute to anti-inflammatory and antioxidant effects.[1][5]

-

Alkaloids: Furoquinoline alkaloids and kokusaginine have been reported.[2][3]

-

Benzopyrans: These have been found to be major constituents in some studies.

-

Phloroacetophenone Derivatives: Several of these compounds have been isolated from the leaves.[6]

The specific composition of the extracts can vary depending on the solvent used for extraction, the part of the plant utilized, and the geographical origin of the plant material.

Bioactive Properties and Quantitative Data

Antioxidant Activity

Extracts of Melicope pteleifolia have demonstrated significant antioxidant potential through various in vitro assays. The antioxidant capacity is a key property that may underlie many of its other biological effects.

Table 1: Antioxidant Activity of Melicope pteleifolia Leaf Extracts [7][8]

| Extract | Assay | IC50 / EC50 (µg/mL) |

| Hexane (MP-HX) | DPPH Radical Scavenging | 327.40 ± 3.80 |

| ABTS Radical Scavenging | 267.73 ± 5.58 | |

| Cellular Antioxidant Activity (CAA) in Hs27 cells | 11.30 ± 0.68 (EC50) | |

| Ethyl Acetate (MP-EA) | Cellular Antioxidant Activity (CAA) in Hs27 cells | 37.32 ± 0.68 (EC50) |

Anti-inflammatory Activity

The anti-inflammatory properties of Melicope pteleifolia have been attributed to its ability to inhibit key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Compounds from Melicope pteleifolia [9]

| Compound | Assay | Cell Line | IC50 (µmol/L) |

| Isoleptonol | Nitric Oxide (NO) Production Inhibition | BV2 | 12.25 - 36.48 |

| Leptaones B-E | Nitric Oxide (NO) Production Inhibition | BV2 | 12.25 - 36.48 |

Cytotoxic Activity

Hexane and ethyl acetate extracts of Melicope pteleifolia have shown promising cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development.[7][10]

Table 3: Cytotoxic Activity of Melicope pteleifolia Leaf Extracts (IC50 in µg/mL) [7][10]

| Extract | HCT116 (Colon Cancer) | MDA-MB-231 (Breast Cancer) | HCC1937 (Breast Cancer) | HepG2 (Liver Cancer) |

| Hexane (MP-HX) | 58.04 ± 0.96 | 57.81 ± 3.49 | 94.80 ± 3.01 | 75.00 ± 2.50 |

| Ethyl Acetate (MP-EA) | 64.69 ± 0.72 | 97.09 ± 1.10 | 88.13 ± 2.12 | 131.00 ± 3.50 |

Antimicrobial Activity

Melicope pteleifolia extracts have demonstrated broad-spectrum antimicrobial activity against various pathogens.

Table 4: Antimicrobial Activity of Melicope pteleifolia Leaf and Fruit Extracts

| Extract/Essential Oil | Method | Microorganism | Inhibition Zone (mm) |

| Leaf Extract (100-500 mg/mL) | Agar Diffusion | Aeromonas salmonicida | 13.5 - 14.8[11] |

| Edwarsiella tarda | 12.0 - 13.1[11] | ||

| Edwarsiella ictaluri | 13.9 - 15.8[11] | ||

| Aeromonas hydrophila | 13.5 - 14.1[11] | ||

| Pseudomonas aeruginosa | 13.1 - 14.0[11] | ||

| Fruit Essential Oil (100%) | Agar Well Diffusion | Streptococcus pyogenes | 24.33[12] |

| Escherichia coli | -[12] | ||

| Methanolic Leaf Extract (25-100% w/v) | Disk Diffusion | Staphylococcus aureus | Exhibited activity[13][14] |

| Pseudomonas aeruginosa | No activity[13][14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Preparation of Plant Extracts

Young leaves of Melicope pteleifolia are dried and powdered. The powder is then sequentially extracted with solvents of increasing polarity, such as hexane, ethyl acetate, methanol, and water.[7] The resulting extracts are filtered and concentrated under reduced pressure.

Antioxidant Assays

-

Prepare a 100 µM solution of DPPH in methanol and incubate in the dark for 30 minutes at room temperature.

-

Add 20 µL of the plant extract at various concentrations to 150 µL of the DPPH solution in a 96-well plate.

-

Incubate the mixture for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid, quercetin, catechin, and trolox can be used as positive controls.

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

-

Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 16 hours.

-

Dilute the ABTS•+ solution with absolute ethanol to an absorbance of approximately 0.7 at 734 nm.

-

Add 10 µL of the plant extract at various concentrations to 90 µL of the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after 30 minutes.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Prepare the FRAP reagent by mixing 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, 300 mM acetate buffer (pH 3.6), and 20 mM FeCl₃·6H₂O in a 1:10:1 (v/v/v) ratio.

-

Add 10 µL of the plant extract to 300 µL of the FRAP reagent.

-

Incubate the mixture for 4 hours at room temperature.

-

Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

-

A standard curve is generated using FeSO₄ solution. The antioxidant power is expressed as mmol Fe²⁺ per gram of dried extract.

Anti-inflammatory Assay

-

Seed BV2 cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compounds.

-

Induce inflammation by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

The absorbance is measured, and the percentage of NO inhibition is calculated to determine the IC50 value.

Cytotoxicity Assay

-

Seed cancer cells (e.g., HCT116, MDA-MB-231, HCC1937, HepG2) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the plant extracts and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to the untreated control, and the IC50 value is calculated.

Antimicrobial Assay

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

For the well diffusion method, create wells in the agar using a sterile cork borer and add a specific volume of the plant extract into each well.

-

For the disk diffusion method, impregnate sterile paper disks with the plant extract and place them on the agar surface.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition around the well or disk. The size of the zone indicates the antimicrobial activity.

Implicated Signaling Pathways

Apoptosis Induction in Cancer Cells

The cytotoxic effects of Melicope pteleifolia extracts are, in part, mediated by the induction of apoptosis.[7][10] Studies have shown that the extracts can induce caspase-dependent apoptotic cell death.[10] Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) leads to the activation of executioner caspases (e.g., caspase-3, caspase-7), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Anti-inflammatory Signaling

The anti-inflammatory activity of Melicope pteleifolia is associated with the modulation of inflammatory signaling pathways. For instance, compounds isolated from the plant have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[9] This inhibition is likely due to the downregulation of inducible nitric oxide synthase (iNOS). The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of iNOS expression and other pro-inflammatory genes. While not explicitly detailed for Melicope pteleifolia in the reviewed literature, it is a plausible target for its anti-inflammatory constituents.

Conclusion and Future Directions

Melicope pteleifolia extracts possess a remarkable spectrum of bioactive properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities. These effects are supported by a growing body of scientific evidence and are attributed to the plant's rich and diverse phytochemical composition. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on several key areas. The isolation and characterization of novel bioactive compounds from Melicope pteleifolia are crucial for identifying lead molecules for drug development. Further elucidation of the molecular mechanisms underlying the observed bioactivities, including detailed investigations into the modulation of specific signaling pathways, will provide a deeper understanding of the therapeutic potential of this plant. In vivo studies are also warranted to validate the in vitro findings and to assess the safety and efficacy of Melicope pteleifolia extracts and their isolated constituents in preclinical models of disease. Such endeavors will be instrumental in translating the traditional knowledge of this medicinal plant into evidence-based therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Melissa officinalis Regulates Lipopolysaccharide-Induced BV2 Microglial Activation via MAPK and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phytochemistry, pharmacology and applications of Melicope pteleifolia: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Constituents of Melicope ptelefolia | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Melicope ptelefolia leaf extracts exhibit antioxidant activity and exert anti-proliferative effect with apoptosis induction on four different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Melicope ptelefolia leaf extracts exhibit antioxidant activity and exert anti-proliferative effect with apoptosis induction on four different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jmp.ir [jmp.ir]

- 14. mdpi.com [mdpi.com]

In Vitro Mechanism of Action of 2,4,6-Trihydroxy-3-geranyl Acetophenone (tHGA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA) is a bioactive phloroglucinol (B13840) compound isolated from the leaves of Melicope ptelefolia.[1] In vitro studies have demonstrated its potential as a multi-target agent with significant anti-inflammatory, anti-allergic, and endothelial barrier-protective properties. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, detailing the key signaling pathways and molecular targets involved. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its effects in vitro primarily through three interconnected mechanisms:

-

Anti-inflammatory Activity: this compound demonstrates potent anti-inflammatory effects by dually inhibiting the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[1][2] This dual inhibition curtails the production of key inflammatory mediators, prostaglandins (B1171923) and leukotrienes, respectively.

-

Anti-allergic Activity: The compound exhibits significant mast cell stabilizing properties. It attenuates IgE-mediated mast cell degranulation, thereby inhibiting the release of pre-formed mediators like histamine (B1213489) and β-hexosaminidase, as well as de novo synthesized mediators such as cytokines and eicosanoids.[3] This action is primarily mediated through the inhibition of the Linker for Activation of T cells (LAT) signaling pathway.[4][5]

-

Endothelial Barrier Protection: this compound has been shown to protect the integrity of the endothelial barrier against inflammatory stimuli like lipopolysaccharide (LPS). It achieves this by modulating the GEF-H1/RhoA/ROCK signaling pathway, which in turn affects the phosphorylation of downstream targets and the stability of junctional proteins.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Assay System | IC50 Value | Reference |

| 5-Lipoxygenase (5-LOX) | Human leukocytes | 0.42 µM | [2] |

| 5-Lipoxygenase (5-LOX) | - | 1.80 µM (for LTC4 synthesis) | [2] |

| Cyclooxygenase-2 (COX-2) | - | 0.40 µM | [2] |

| Lipoxygenase (LOX) | Soybean | 23.6 µM | [7] |

Table 2: Anti-allergic Activity of this compound in RBL-2H3 Cells

| Mediator Inhibited | Stimulus | This compound Concentration | % Inhibition | Reference |

| β-hexosaminidase | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

| Histamine | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

| Interleukin-4 (IL-4) | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

| Tumor Necrosis Factor-α (TNF-α) | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

| Prostaglandin D2 (PGD2) | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

| Leukotriene C4 (LTC4) | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

Table 3: Effect of this compound on LPS-Induced Signaling in Human Umbilical Vein Endothelial Cells (HUVECs)

| Signaling Molecule | Effect of this compound | Reference |

| p-Myosin Light Chain (MLC) | Inhibition | [6] |

| NF-κB p65 translocation | Inhibition | [6] |

| p-p38 MAPK | Inhibition | [6] |

| p-ERK MAPK | Inhibition | [6] |

Signaling Pathways and Molecular Interactions

Endothelial Barrier Protection: The GEF-H1/RhoA/ROCK Pathway

In endothelial cells, inflammatory stimuli such as LPS can disrupt barrier integrity. This compound counteracts this by inhibiting the GEF-H1/RhoA/ROCK signaling cascade. This pathway is a critical regulator of endothelial permeability.

Caption: this compound inhibits the GEF-H1/RhoA/ROCK signaling pathway in endothelial cells.

Anti-allergic Mechanism: Inhibition of IgE-Mediated Mast Cell Degranulation

This compound stabilizes mast cells by interfering with the signaling cascade initiated by the cross-linking of IgE receptors. A key molecular target in this process is the Linker for Activation of T cells (LAT).

Caption: this compound targets the LAT protein to inhibit IgE-mediated mast cell degranulation.

Anti-inflammatory Pathway: Dual Inhibition of COX-2 and 5-LOX

This compound's anti-inflammatory action stems from its ability to block two key enzymes in the arachidonic acid cascade, thereby reducing the synthesis of pro-inflammatory mediators.

Caption: this compound dually inhibits COX-2 and 5-LOX in the arachidonic acid pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's in vitro mechanism of action.

Cell Culture

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in Endothelial Cell Growth Medium supplemented with fetal bovine serum and appropriate growth factors.[8][9][10][11][12] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded in multi-well plates or on transwell inserts.

-

Rat Basophilic Leukemia (RBL-2H3) Cells: RBL-2H3 cells, a model for mast cells, are cultured in Minimum Essential Medium (MEM) supplemented with fetal bovine serum, L-glutamine, and antibiotics.[13] Cells are maintained under the same conditions as HUVECs.

Endothelial Permeability Assay (Transwell Assay)

This assay measures the integrity of the endothelial monolayer.

-

Cell Seeding: HUVECs are seeded onto the upper chamber of a transwell insert (e.g., 0.4 µm pore size) and cultured to form a confluent monolayer.

-

Treatment: The monolayer is pre-treated with various concentrations of this compound for a specified duration, followed by stimulation with an inflammatory agent like LPS.

-

Permeability Measurement: A tracer molecule (e.g., FITC-dextran) is added to the upper chamber. After a defined incubation period, the amount of tracer that has passed through the monolayer into the lower chamber is quantified using a fluorescence plate reader. A decrease in the amount of tracer in the lower chamber in this compound-treated cells compared to the LPS-only control indicates a protective effect on barrier function.[14][15][16]

-

Transendothelial Electrical Resistance (TEER): As an alternative or complementary method, the electrical resistance across the monolayer can be measured using a voltohmmeter. An increase in TEER in this compound-treated cells indicates enhanced barrier integrity.[3][6][17][18]

Western Blot Analysis for Signaling Proteins

This technique is used to quantify the levels of total and phosphorylated signaling proteins.

-

Cell Lysis: After treatment with this compound and/or stimuli, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-MLC, p-p38, p-ERK, NF-κB p65, p-LAT, p-PLCγ, p-Syk).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[19][20][21][22][23][24][25][26][27][28][29]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells.[2][5][7][13][14][15][30][31][32][33][34][35]

-

Sensitization and Treatment: RBL-2H3 cells are sensitized with DNP-specific IgE overnight. The cells are then washed and pre-treated with this compound before being challenged with the antigen DNP-BSA to induce degranulation.

-

Sample Collection: After stimulation, the supernatant is collected to measure the released β-hexosaminidase. The remaining cells are lysed to determine the total cellular β-hexosaminidase content.

-

Enzymatic Assay: The enzymatic activity in both the supernatant and the cell lysate is measured by incubating with a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The reaction is stopped, and the absorbance is read on a spectrophotometer.

-

Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the activity in the supernatant to the total activity (supernatant + lysate).

Enzyme Inhibition Assays (COX-2 and 5-LOX)

These assays determine the direct inhibitory effect of this compound on enzyme activity.[30][36][37][38]

-

Reaction Mixture: The assay is typically performed in a cell-free system. The reaction mixture contains the purified enzyme (COX-2 or 5-LOX), the substrate (arachidonic acid), and various concentrations of this compound or a control inhibitor.

-

Product Measurement: The formation of the enzymatic product (e.g., prostaglandins for COX-2, leukotrienes for 5-LOX) is measured over time using methods such as spectrophotometry, fluorometry, or chromatography.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration, a key event in mast cell activation.[1][13][32][33][39]

-

Cell Loading: RBL-2H3 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Treatment and Stimulation: The loaded cells are pre-treated with this compound and then stimulated with an agonist (e.g., DNP-BSA).

-

Fluorescence Measurement: Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader or a flow cytometer. An inhibition of the stimulus-induced calcium increase by this compound indicates its interference with this signaling event.

Conclusion

The in vitro evidence strongly suggests that 2,4,6-trihydroxy-3-geranyl acetophenone is a promising multi-target therapeutic agent. Its ability to concurrently inhibit key inflammatory enzymes, stabilize mast cells, and protect the endothelial barrier highlights its potential for the treatment of various inflammatory and allergic conditions. The detailed mechanisms of action, involving the GEF-H1/RhoA/ROCK, LAT-mediated, and COX/LOX pathways, provide a solid foundation for further preclinical and clinical development. The experimental protocols and quantitative data presented in this guide are intended to facilitate future research aimed at fully elucidating the therapeutic potential of this compound.

References

- 1. bu.edu [bu.edu]

- 2. abmgood.com [abmgood.com]

- 3. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicine.umich.edu [medicine.umich.edu]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

- 9. biocat.com [biocat.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]

- 12. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zingerone Targets LKB1/AMPK to Block FcεRI-Dependent Mast Cell Degranulation and Anaphylaxis [mdpi.com]

- 14. Detecting degranulation via hexosaminidase assay [protocols.io]

- 15. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.bu.edu [sites.bu.edu]

- 17. 2.7. Transendothelial electrical resistance measurements [bio-protocol.org]

- 18. cellqart.com [cellqart.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel changes in NF-{kappa}B activity during progression and regression phases of hyperplasia: role of MEK, ERK, and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Phospho-Syk Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 23. pubcompare.ai [pubcompare.ai]

- 24. researchgate.net [researchgate.net]

- 25. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Regulation of Syk by Phosphorylation on Serine in the Linker Insert - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Phospho-Syk (Tyr525) Polyclonal Antibody (PA5-36692) [thermofisher.com]

- 29. oncotarget.com [oncotarget.com]

- 30. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Simultaneous determination of intracellular calcium concentration and histamine secretion in rat basophilic leukemia cells (RBL-2H3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Cdc42 and Rac Stimulate Exocytosis of Secretory Granules by Activating the Ip3/Calcium Pathway in Rbl-2h3 Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

- 39. Calcium influx in a rat mast cell (RBL-2H3) line. Use of multivalent metal ions to define its characteristics and role in exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of 2,4,6-Trihydroxy-3-geranyl Acetophenone (tHGA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA) is a bioactive phloroglucinol compound isolated from the leaves of Melicope ptelefolia.[1] In vitro studies have demonstrated its potential as a multi-target agent with significant anti-inflammatory, anti-allergic, and endothelial barrier-protective properties. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, detailing the key signaling pathways and molecular targets involved. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its effects in vitro primarily through three interconnected mechanisms:

-

Anti-inflammatory Activity: this compound demonstrates potent anti-inflammatory effects by dually inhibiting the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[1][2] This dual inhibition curtails the production of key inflammatory mediators, prostaglandins and leukotrienes, respectively.

-

Anti-allergic Activity: The compound exhibits significant mast cell stabilizing properties. It attenuates IgE-mediated mast cell degranulation, thereby inhibiting the release of pre-formed mediators like histamine and β-hexosaminidase, as well as de novo synthesized mediators such as cytokines and eicosanoids.[3] This action is primarily mediated through the inhibition of the Linker for Activation of T cells (LAT) signaling pathway.[4][5]

-

Endothelial Barrier Protection: this compound has been shown to protect the integrity of the endothelial barrier against inflammatory stimuli like lipopolysaccharide (LPS). It achieves this by modulating the GEF-H1/RhoA/ROCK signaling pathway, which in turn affects the phosphorylation of downstream targets and the stability of junctional proteins.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Assay System | IC50 Value | Reference |

| 5-Lipoxygenase (5-LOX) | Human leukocytes | 0.42 µM | [2] |

| 5-Lipoxygenase (5-LOX) | - | 1.80 µM (for LTC4 synthesis) | [2] |

| Cyclooxygenase-2 (COX-2) | - | 0.40 µM | [2] |

| Lipoxygenase (LOX) | Soybean | 23.6 µM | [7] |

Table 2: Anti-allergic Activity of this compound in RBL-2H3 Cells

| Mediator Inhibited | Stimulus | This compound Concentration | % Inhibition | Reference |

| β-hexosaminidase | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

| Histamine | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

| Interleukin-4 (IL-4) | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

| Tumor Necrosis Factor-α (TNF-α) | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

| Prostaglandin D2 (PGD2) | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

| Leukotriene C4 (LTC4) | DNP-IgE/DNP-BSA | Not specified | Significant inhibition | [3] |

Table 3: Effect of this compound on LPS-Induced Signaling in Human Umbilical Vein Endothelial Cells (HUVECs)

| Signaling Molecule | Effect of this compound | Reference |

| p-Myosin Light Chain (MLC) | Inhibition | [6] |

| NF-κB p65 translocation | Inhibition | [6] |

| p-p38 MAPK | Inhibition | [6] |

| p-ERK MAPK | Inhibition | [6] |

Signaling Pathways and Molecular Interactions

Endothelial Barrier Protection: The GEF-H1/RhoA/ROCK Pathway

In endothelial cells, inflammatory stimuli such as LPS can disrupt barrier integrity. This compound counteracts this by inhibiting the GEF-H1/RhoA/ROCK signaling cascade. This pathway is a critical regulator of endothelial permeability.

Caption: this compound inhibits the GEF-H1/RhoA/ROCK signaling pathway in endothelial cells.

Anti-allergic Mechanism: Inhibition of IgE-Mediated Mast Cell Degranulation

This compound stabilizes mast cells by interfering with the signaling cascade initiated by the cross-linking of IgE receptors. A key molecular target in this process is the Linker for Activation of T cells (LAT).

Caption: this compound targets the LAT protein to inhibit IgE-mediated mast cell degranulation.

Anti-inflammatory Pathway: Dual Inhibition of COX-2 and 5-LOX

This compound's anti-inflammatory action stems from its ability to block two key enzymes in the arachidonic acid cascade, thereby reducing the synthesis of pro-inflammatory mediators.